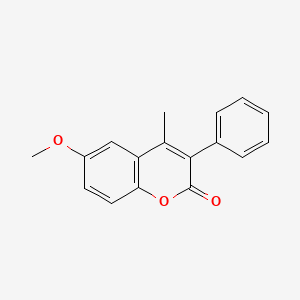

6-Methoxy-4-methyl-3-phenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGFVGKVTITXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J). For 6-Methoxy-4-methyl-3-phenylcoumarin, one would expect to observe specific signals corresponding to the methyl group, the methoxy (B1213986) group, and the aromatic protons on both the coumarin (B35378) core and the phenyl substituent. However, specific experimental data is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For the target compound, distinct signals would be expected for the methyl and methoxy carbons, the carbonyl carbon of the lactone, and the various aromatic and olefinic carbons. This data is crucial for confirming the carbon skeleton of the molecule, but specific chemical shifts for this compound are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. The calculated exact mass for this compound (C₁₇H₁₄O₃) would be compared against an experimental value to confirm its composition. This experimental data could not be found.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretch of the α,β-unsaturated lactone (coumarin carbonyl), C=C stretching of the aromatic rings, and C-O stretching of the methoxy ether and the lactone. Specific experimentally determined vibrational frequencies are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is related to its conjugation system. The spectrum of this compound would show characteristic absorption maxima (λmax) corresponding to the π-π* transitions of the conjugated coumarin system. This data, which is influenced by the substitution pattern, is not available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A comprehensive search of crystallographic databases and scientific literature was conducted to obtain X-ray diffraction data for this compound. However, no specific single-crystal X-ray structure determination for this particular compound has been reported in the available scientific literature or deposited in the Cambridge Structural Database (CSD).

Research on other substituted 3-phenylcoumarins, such as those with methyl or methoxy groups at different positions, has also utilized X-ray crystallography to confirm their molecular structures. cam.ac.ukmdpi.com These studies are fundamental in establishing the precise connectivity and stereochemistry of synthesized compounds. For example, the structures of 6-methyl-3-phenylcoumarin and its derivatives have been determined, providing a basis for comparative structural analysis. cam.ac.uk

Given the lack of specific crystallographic data for this compound, a detailed data table of its crystal structure parameters cannot be provided. The synthesis and subsequent X-ray crystallographic analysis of this compound would be necessary to definitively determine its solid-state structure and provide the precise data presented in the table format below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Theoretical and Computational Investigations of 6 Methoxy 4 Methyl 3 Phenylcoumarin and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule. These methods are used to determine the molecule's stable geometric configuration and to analyze its electronic characteristics, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for computing the electronic structure of molecules. researchgate.net It is employed to find the optimized geometry of a compound, which corresponds to its most stable, lowest-energy conformation. For coumarin (B35378) derivatives, DFT calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) or 6-311G basis set. researchgate.netbeilstein-journals.orgbeilstein-journals.org This process involves calculating geometric parameters like bond lengths and bond angles to define the molecule's three-dimensional shape. researchgate.net The optimized geometry is crucial as it serves as the foundation for all subsequent computational analyses. researchgate.net Studies on analogous coumarins, such as 4-(2-fluorophenyl)-7-methoxycoumarin, have successfully used DFT to determine the preferred orientation of substituent groups, finding that the calculated geometry often aligns well with experimental data from X-ray crystallography. beilstein-journals.orgbeilstein-journals.orgnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to remove an electron from the HOMO to the LUMO. nih.gov For various coumarin derivatives, the HOMO and LUMO energies have been calculated to predict their electronic and optical properties. researchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attacks. For instance, in some donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. rsc.org

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Finding |

|---|---|---|---|---|

| 6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one | -6.912 | -2.912 | 4.000 | Calculations on related coumarin derivatives show a significant energy gap, indicating chemical stability. researchgate.net |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | -6.394 | -1.769 | 4.625 | The minimal HOMO-LUMO energy gap suggests that the molecule is highly reactive. nih.gov |

| 5,7-dihydroxy-4-phenylcoumarin | -5.891 | -1.741 | 4.150 | Theoretical studies on hydroxy-phenylcoumarins provide insights into their electronic properties and reactivity. researchgate.net |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MESP map displays different potential values on the molecular surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov MESP analysis is instrumental in identifying hydrogen bonding sites and qualitatively describing a molecule's reactive behavior. researchgate.netresearchgate.net For related compounds like 3-methoxy flavones, MESP maps have been used to establish a relationship between the negative potential regions and their biological activity. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This method provides a quantitative basis for understanding intramolecular and intermolecular interactions. mdpi.comacs.org A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these interactions, particularly delocalizations and hyperconjugative interactions, is a measure of the molecule's stability. acs.org This analysis can reveal the presence and strength of intramolecular hydrogen bonds and charge transfer phenomena. acs.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(Br) | σ(C-H) | 2.48 | Intramolecular Hydrogen Bonding mdpi.com |

| π(C=C) | π(C=O) | 20.51 | π-π* Conjugation |

| n(O) | σ*(C-C) | 5.32 | Lone Pair Delocalization |

This table illustrates the type of data obtained from NBO analysis, showing how orbital interactions contribute to molecular stability. The values are representative and based on findings for various organic molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug design for predicting the activity of new, unsynthesized molecules.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how the 3D properties of a molecule influence its biological function. mdpi.com These models correlate the biological activity of a set of aligned molecules with their steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). mdpi.com The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. nih.gov For instance, a CoMFA map might show that bulky substituents in a certain area increase activity, while a CoMSIA map could indicate that a hydrogen bond acceptor is required at another position. mdpi.comnih.gov These models have been successfully applied to various coumarin analogues to predict their activity as enzyme inhibitors or other bioactive agents, providing guidance for the design of more potent compounds. mdpi.commdpi.com The predictive power of these models is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred). nih.govscience.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Reference Finding |

|---|---|---|---|---|

| CoMFA | 0.612 - 0.841 | > 0.92 | 0.72 - 0.808 | CoMFA models for various inhibitors show good internal and external predictive capacity. mdpi.comnih.gov |

| CoMSIA | 0.523 - 0.855 | > 0.92 | 0.74 - 0.996 | CoMSIA models often provide reliable predictions and highlight key molecular features for activity. nih.govscience.gov |

Development of Predictive Models for Specific Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activities. tandfonline.comphyschemres.org These models are instrumental in designing new, more potent derivatives and understanding the structural features crucial for a specific biological effect. tandfonline.comnih.gov

For coumarin analogues, QSAR models have been successfully developed for a range of activities, including antioxidant, antifungal, and enzyme inhibitory functions. tandfonline.combohrium.com The general approach involves optimizing the molecular structures of a dataset of compounds using methods like Density Functional Theory (DFT), calculating various molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA) to build the model. physchemres.orgnih.gov

Key descriptors that often appear in QSAR models for coumarin derivatives include those related to:

Lipophilicity: The hydrophobic character of the molecule, which influences its ability to cross cell membranes. nih.gov

Electronic properties: The distribution of charges and the ability to participate in electronic interactions, often influenced by electron-withdrawing or electron-donating groups. bohrium.com

Steric properties: The size and shape of the molecule, which determine its fit within a biological target's binding site. mdpi.com

Hydrogen bonding capacity: The presence of hydrogen bond donors and acceptors is frequently a key determinant of binding affinity. physchemres.orgnih.gov

For instance, a QSAR study on the antioxidant activity of 37 coumarin derivatives identified descriptors related to complexity, H-bond donor capacity, and lipophilicity as important for describing their ferric-reducing power. nih.gov The robustness of these models is confirmed through rigorous internal and external validation techniques, ensuring their predictive power for new, untested compounds. tandfonline.comnih.gov Another study on the antifungal activity of coumarins against Macrophomina phaseolina yielded a predictive QSAR model where multiple electron-withdrawing groups, particularly at the C-3 position, were found to enhance activity. bohrium.com Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to elucidate the structural requirements for antifungal activity, suggesting that small, hydrophilic, and electron-withdrawing groups at specific positions on the coumarin scaffold can enhance potency. jst.go.jp

| Biological Activity | Modeling Method | Key Findings/Descriptors | Statistical Significance (Example) | Reference |

|---|---|---|---|---|

| Antioxidant (FRAP assay) | MLR, QSARINS software | Complexity, H-bond donor character, and lipophilicity are important parameters. | r² = 0.924, Q²_LOO = 0.906, r²_ext = 0.887 | tandfonline.comnih.gov |

| Antifungal (vs. M. phaseolina) | Genetic Algorithm | Multiple electron-withdrawal groups, especially at position C-3, enhanced activity. | R²tr = 0.78, R²ext = 0.67, Q²loo = 0.67 | bohrium.com |

| Antifungal (vs. V. mali) | 3D-QSAR (CoMFA, CoMSIA) | Small, hydrophilic groups on C-3 and electron-withdrawing groups on C-8 enhance activity. | CoMFA: q² = 0.735, r² = 0.963; CoMSIA: q² = 0.613, r² = 0.985 | jst.go.jp |

| MAO-B Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Steric and hydrophobic properties are key contributors to activity. | CoMFA: q² = 0.841, r²_test = 0.808; CoMSIA: q² = 0.772, r²_test = 0.911 | mdpi.com |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 6-Methoxy-4-methyl-3-phenylcoumarin) when bound to a second molecule (a receptor or target, typically a protein). tandfonline.comnih.gov This technique is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design. nih.gov

For coumarin analogues, docking studies have been performed against a wide array of biological targets, including enzymes like cytochrome P450 (CYP), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and carbonic anhydrases, as well as other proteins like the anti-apoptotic protein Mcl-1. tandfonline.comnih.govmdpi.comnih.gov These simulations provide insights into the binding affinity, conformation of the ligand in the active site, and the specific interactions that stabilize the ligand-protein complex. researchgate.net The process typically involves preparing the 3D structures of both the ligand and the target protein, defining a binding site (or "grid box") on the protein, and then using a scoring function to rank the different binding poses. tandfonline.com

Molecular modeling has indicated that the 3-phenylcoumarin (B1362560) scaffold is an excellent framework for developing selective substrates and inhibitors for various enzymes. bohrium.comuef.fi For example, docking analyses of 3-phenylcoumarin derivatives into the active site of human CYP2A13 revealed that substituents like a 6-methoxy group could increase binding affinity. tandfonline.comutupub.fi Similarly, studies on MAO-B inhibitors have used docking to elucidate the binding mode of potent compounds, confirming that the coumarin scaffold fits well within the enzyme's binding pocket. mdpi.comresearchgate.net

Identification of Key Amino Acid Interactions and Binding Pockets

The primary output of molecular docking simulations is the detailed visualization of interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions are fundamental to the stability and specificity of the binding.

For 6-methoxy-3-phenylcoumarin (B2967624) analogues, several key types of interactions have been identified across different protein targets:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. The carbonyl oxygen of the coumarin core is a frequent hydrogen bond acceptor, forming interactions with residues like Asn297 in CYP2A13 or Tyr121 in acetylcholinesterase. nih.govtandfonline.com

Hydrophobic Interactions: The phenyl ring at the C-3 position and the core coumarin structure often engage in hydrophobic interactions with nonpolar amino acid residues. In CYP2A13, the 6-methoxy group can form hydrophobic interactions within a crevice defined by Thr305 and Leu366. tandfonline.com

π-π Interactions: The aromatic rings of the coumarin scaffold and the 3-phenyl substituent can form π-π stacking or T-shaped interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). A notable example is the π-π interaction between the 3-phenyl ring and Tyr326 in the active site of MAO-B, which is critical for inhibitory activity. researchgate.net Another study identified π-π interactions with Phe270 in the binding pocket of Mcl-1. nih.gov

π-Alkyl Interactions: These occur between an aromatic ring and the alkyl side chains of amino acids. The coumarin ring of some derivatives has been shown to form π-alkyl and π-sigma interactions with residues such as Ile-199 and Ile-316 in MAO-B. mdpi.com

| Target Protein | Coumarin Analogue Feature | Interacting Amino Acid(s) | Type of Interaction | Reference |

|---|---|---|---|---|

| MAO-B | 3-Phenyl ring | Tyr326 | π-π stacking | researchgate.net |

| MAO-B | Coumarin ring | Ile199, Ile316 | π-alkyl, π-sigma | mdpi.com |

| CYP2A13 | 6-Methoxy group | Thr305, Leu366 | Hydrophobic | tandfonline.comutupub.fi |

| CYP2A13 | Coumarin carbonyl oxygen | Asn297 | Hydrogen bond | tandfonline.com |

| Mcl-1 | Coumarin ring system | Phe270 | π-π stacking | nih.gov |

| Carbonic Anhydrase IX | Coumarin derivative | Asn64, Gln89 | Hydrogen bond | nih.gov |

| Acetylcholinesterase (AChE) | Coumarin carbonyl oxygen | Tyr121 | Hydrogen bond | nih.gov |

| Fungal Integrin-like Protein | Coumarin ring | Phe60 | π-stacking | biointerfaceresearch.com |

Reactivity and Derivatization Strategies of the 3 Phenylcoumarin Scaffold

Modifications on the Benzopyranone Ring System

The benzopyranone core of 6-Methoxy-4-methyl-3-phenylcoumarin contains an aromatic ring and a pyran-2-one (α,β-unsaturated lactone) ring, both of which can undergo specific chemical transformations.

Electrophilic and Nucleophilic Substitutions

Electrophilic Aromatic Substitution:

The benzene (B151609) portion of the benzopyranone ring is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. In the case of this compound, the C6-methoxy group is a powerful activating, ortho, para-directing group due to its resonance electron-donating effect. The C4-methyl group is a weakly activating, ortho, para-director. The C5 and C7 positions are activated by the methoxy (B1213986) group, making them the most probable sites for electrophilic attack.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often using N-halosuccinimides (NBS, NCS) with a suitable catalyst. thieme.de

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The positions activated by the C6-methoxy group are C5 and C7. Therefore, electrophilic substitution on the this compound scaffold is expected to yield predominantly 5- and 7-substituted products.

Nucleophilic Substitution:

Nucleophilic substitution on the benzopyranone ring is less common and typically requires specific conditions or activating groups. The electron-rich nature of the benzene ring makes it resistant to nucleophilic attack unless a good leaving group (like a halogen) is present and the ring is activated by strong electron-withdrawing groups. The pyrone ring can undergo nucleophilic attack, often leading to ring-opening reactions, particularly under basic conditions.

Annulation Reactions to Form π-Extended Coumarin (B35378) Derivatives

Annulation reactions involve the construction of a new ring fused to the existing coumarin scaffold, leading to π-extended systems with altered photophysical properties. These extended aromatic systems are of interest in materials science and as fluorescent probes. sciforum.net

Strategies for π-extension of the coumarin core include:

Palladium-Catalyzed Annulation: C-H activation followed by annulation with alkynes or arynes is a powerful method to build fused aromatic rings onto the coumarin framework. frontiersin.org

Pechmann Condensation and Knoevenagel Condensation: These classical methods can be adapted to create fused coumarin systems by using polycyclic phenols or appropriately functionalized starting materials. sciforum.net

Cycloaddition Reactions: [4+2] cycloaddition reactions involving the diene system of the pyrone ring can be used to construct new fused rings. nih.gov

These reactions can transform the coumarin scaffold into more complex polycyclic aromatic structures, significantly modifying their electronic and optical characteristics.

Functionalization of the 3-Phenyl Ring

The phenyl ring at the C3 position is a prime target for introducing a wide variety of functional groups to modulate the molecule's properties. Standard electrophilic aromatic substitution reactions are commonly employed for this purpose.

Introduction of Halogen, Hydroxyl, and Methoxy Substituents

The introduction of substituents such as halogens, hydroxyl groups, and methoxy groups on the 3-phenyl ring is a common strategy to create analogues with diverse properties. tandfonline.com The synthesis of these derivatives often involves using appropriately substituted phenylacetic acid in a Perkin reaction with a salicylaldehyde (B1680747). nih.gov

| Substituent | Typical Reagents and Conditions | Position of Substitution |

| Halogen | N-Halosuccinimide (NBS, NCS), Halogenating agents (e.g., Br₂, Cl₂) with a Lewis acid catalyst. | ortho, para positions are generally favored. |

| Hydroxyl | Often introduced by demethylation of a methoxy group (e.g., using BBr₃) or via synthesis from a protected phenol (B47542). Direct hydroxylation is less common. | Dependent on the starting material. |

| Methoxy | Williamson ether synthesis from a hydroxyl group or using a methoxy-substituted phenylacetic acid in the initial coumarin synthesis. | Dependent on the starting material. |

For instance, a series of hydroxylated 3-phenylcoumarins have been synthesized via the Perkin reaction, followed by deprotection of acetoxy intermediates to yield the final hydroxylated products. nih.govnih.govresearchgate.net The presence and position of these groups, particularly hydroxyl and methoxy groups, can significantly influence the molecule's antioxidant and biological activities. nih.govresearchgate.net

Incorporation of Amine and Carbamate (B1207046) Groups

The introduction of nitrogen-containing functional groups, such as amines and carbamates, onto the 3-phenyl ring can impart significant biological activity.

Amine Groups: Amino groups can be introduced through the reduction of a nitro group, which is first installed via nitration of the phenyl ring. Alternatively, palladium-catalyzed coupling reactions can be used to form C-N bonds. A series of amine-substituted 3-phenylcoumarin (B1362560) derivatives have been synthesized and evaluated for potential biological applications. nih.govnih.gov

Carbamate Groups: Carbamates are often synthesized from the corresponding amine or alcohol. For example, an amine on the phenyl ring can react with a chloroformate or a dicarbonate (B1257347) to form the carbamate linkage. kiku.dk A notable example is 3-(3′-Dimethylcarbamatephenyl)-6-methylcoumarin, which has been identified as a potent derivative in certain biological assays. The synthesis of carbamates can be achieved by reacting an amine with dialkyl carbonates or other carbonyl sources. nih.govrsc.org

| Functional Group | Synthetic Precursor | Typical Reagents |

| **Amine (-NH₂) ** | Nitro group (-NO₂) | Reducing agents (e.g., SnCl₂, H₂/Pd-C) |

| Carbamate (-NHCOOR) | Amine (-NH₂) | Chloroformates (e.g., ClCOOR), Dicarbonates (e.g., (Boc)₂O) |

Synthesis of Hybrid Coumarin Molecules

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule to create a new chemical entity with potentially enhanced or synergistic activities. The this compound scaffold is an excellent platform for creating such hybrids.

Commonly synthesized coumarin hybrids include:

Coumarin-Chalcone Hybrids: These are synthesized by condensing a 3-acetylcoumarin (B160212) derivative with an aromatic aldehyde (Claisen-Schmidt condensation). frontiersin.org Chalcones are known for their diverse biological activities, and their combination with a coumarin moiety has yielded promising compounds. sciforum.netrsc.org

Coumarin-Triazole Hybrids: These hybrids are often synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). An azide-functionalized coumarin is reacted with a terminal alkyne, or vice-versa, to form the 1,2,3-triazole linkage. nih.goviyte.edu.trresearchgate.net

Coumarin-Thiazole Hybrids: These can be prepared by reacting a thiosemicarbazone derivative of a coumarin with an α-haloketone (Hantzsch thiazole (B1198619) synthesis). nih.govmdpi.combenthamdirect.comresearchgate.net

These hybridization strategies significantly expand the chemical diversity of the 3-phenylcoumarin scaffold, leading to the development of novel compounds for various applications.

Coumarin-Resveratrol Hybrids

The structural similarity between 3-phenylcoumarins and resveratrol, a well-known natural polyphenol with antioxidant properties, has inspired the creation of coumarin-resveratrol hybrids. These hybrids aim to combine the beneficial attributes of both parent molecules.

A series of hydroxylated 3-phenylcoumarins, considered coumarin-resveratrol hybrids, were synthesized to evaluate their antioxidant capabilities. The synthesis typically involves a two-step process: the Perkin reaction between a substituted salicylaldehyde and a corresponding phenylacetic acid to form an acetoxy-3-phenylcoumarin, followed by hydrolysis to yield the final hydroxy-3-phenylcoumarin. nih.govnih.gov For instance, a series of 6-methyl-3-phenylcoumarins were synthesized using a Perkin reaction between 5-methylsalicylaldehyde and the appropriate phenylacetic acids. nih.gov

Studies on these hybrids have demonstrated that the number and position of hydroxyl groups significantly influence their antioxidant activity. nih.gov For example, in a study of selected hydroxylated 3-phenylcoumarins, 7-hydroxy-3-(3'-hydroxy)phenylcoumarin was identified as a highly effective antioxidant. nih.gov Furthermore, these hybrids have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov For example, a compound with a methoxy group in the meta position of the phenyl ring was found to be a particularly potent MAO-B inhibitor, with an IC₅₀ value in the low nanomolar range. nih.gov

Another study compared 3-phenylcoumarin (an endo hybrid) with trans-6-styrylcoumarin (an exo hybrid) for their MAO-B inhibitory activity. mdpi.com The results showed that the exo hybrid, trans-6-styrylcoumarin, was significantly more potent and selective for MAO-B. mdpi.comuautonoma.cl

Table 1: MAO-B Inhibitory Activity of Selected Coumarin-Resveratrol Inspired Hybrids

| Compound | Type | MAO-B pIC₅₀ | Potency vs. 3-phenylcoumarin | Potency vs. trans-resveratrol |

|---|---|---|---|---|

| 3-Phenylcoumarin | Endo Hybrid | - | - | - |

| trans-6-Styrylcoumarin | Exo Hybrid | 6.959 | 107 times more active | 267 times more active |

Coumarin-Thiosemicarbazone and Coumarin-Acrolein Hybrids

Hybridization of the coumarin nucleus with thiosemicarbazone and acrolein moieties has led to the development of compounds with notable antimicrobial and anticancer properties.

Coumarin-Thiosemicarbazone Hybrids are typically synthesized from a 3-acetylcoumarin precursor. tandfonline.com A convenient one-pot, multi-component protocol involves the reaction of a 3-acetyl-2H-chromen-2-one with hydrazine (B178648) hydrate (B1144303) and various isothiocyanates in the presence of a catalytic amount of glacial acetic acid. tandfonline.comscilit.com This method provides high to excellent yields of the corresponding 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives. tandfonline.com

These hybrids have been evaluated for a range of biological activities. Several synthesized compounds showed good to excellent activity against Escherichia coli. tandfonline.com Additionally, a series of coumarin-based thiosemicarbazone derivatives were synthesized and tested as potential inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov One derivative, N-(2-fluorophenyl)-2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide, emerged as a promising ALR2 inhibitor with a micromolar IC₅₀ value and high selectivity. nih.gov

Coumarin-Acrolein Hybrids are designed based on a molecular hybridization strategy that combines the coumarin scaffold with the acrolein moiety, which is known for its antitumor activity. nih.gov The synthesis starts with a Knoevenagel condensation of substituted salicylic (B10762653) aldehydes with ethyl acetoacetate (B1235776) to yield 3-acetylcoumarins. nih.gov These intermediates are then used to synthesize the final 3-(coumarin-3-yl)-acrolein derivatives. nih.gov

The resulting hybrids have demonstrated remarkable inhibitory activity against various cancer cell lines, including A549 (lung cancer), KB (oral epidermoid carcinoma), Hela (cervical cancer), and MCF-7 (breast cancer), while showing low cytotoxicity to normal human cells. nih.gov Mechanistic studies on a representative compound indicated that it could suppress cancer cell migration and invasion, and induce apoptosis through the PI3K/AKT-mediated Bcl-2 signaling pathway. nih.gov

Table 2: Anticancer Activity of Representative Coumarin-Acrolein Hybrids

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 5d | A549, KB, Hela, MCF-7 | 0.70 ± 0.05 – 4.23 ± 0.15 |

Coumarin-Substituted Phthalocyanine (B1677752) Complexes

Phthalocyanines are large, aromatic macrocyclic compounds that can be functionalized with various substituents to tune their photophysical and electrochemical properties. The incorporation of coumarin moieties into the phthalocyanine structure has been explored for applications in areas such as photovoltaics and photodynamic therapy.

The synthesis of these complexes involves preparing coumarin-containing phthalonitrile (B49051) precursors, which are then cyclotetramerized to form the phthalocyanine ring. tandfonline.com For example, novel manganese(III) phthalocyanines bearing 7-oxy-4-(4-methoxyphenyl)-8-methylcoumarin groups have been synthesized and characterized. nih.gov The position of the coumarin substituent (alpha versus beta) on the phthalocyanine periphery has been shown to affect the molecule's properties, including its interaction with dioxygen and aggregation behavior. nih.gov

Coumarin-substituted zinc(II) phthalocyanines have also been synthesized. tandfonline.com Spectrophotometric measurements revealed that the presence of the zinc ion in the center of the phthalocyanine core, along with the coumarin substituents, helps prevent aggregation, which is often a limiting factor in the application of phthalocyanines. tandfonline.com

In the context of photovoltaics, heterojunction devices have been fabricated using coumarin-substituted manganese phthalocyanines as the donor layer and fullerene (C60) as the acceptor layer. nih.gov The performance of these solar cells was found to be dependent on the specific structure of the phthalocyanine complex. nih.gov

More recently, new silicon(IV) phthalocyanines axially substituted with coumarin-linked derivatives have been synthesized. benthamdirect.com These compounds were designed for potential use in photodynamic therapy and demonstrated efficient singlet oxygen generation, high DNA binding affinities, and promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). benthamdirect.com

Table 3: Properties of a Coumarin-Substituted Silicon(IV) Phthalocyanine

| Property | Value |

|---|---|

| Singlet Oxygen Quantum Yield | 0.17 - 0.19 |

Structure Activity Relationship Sar Studies of 6 Methoxy 4 Methyl 3 Phenylcoumarin and Analogues

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The position of the methoxy (B1213986) (-OCH₃) group on the coumarin (B35378) scaffold is a critical determinant of biological activity. As an electron-donating group, its placement can alter the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

Research indicates that the specific location of the methoxy substituent significantly modulates activity. For instance, in studies on phytotoxicity, the presence of a methoxy group at the C-7 or C-8 position of a 3-phenylcoumarin (B1362560) derivative was found to be highly effective for inhibiting the root growth of Italian ryegrass seedlings. jst.go.jp The 8-methoxy derivative, in particular, showed more potent activity against lettuce seedling roots compared to the unsubstituted parent compound. jst.go.jp Conversely, substitution at the C-6 position resulted in inactive compounds, suggesting that a substituent at this position may interfere with target binding. jst.go.jp

In the context of antioxidant activity, the addition of methoxy groups at positions 7 and 8 was associated with an improvement in scavenging activity against certain radicals. mdpi.com However, other studies have shown that methoxy substitutions can sometimes diminish antioxidant effects compared to hydroxyl groups, which are potent radical scavengers. mdpi.com For example, in one series of compounds, methyl, methoxy, and chlorine substituents at positions 6, 7, and/or 8 slightly improved DPPH radical scavenging but decreased ABTS scavenging activity. mdpi.com

For antifungal activity, the position of the methoxy group is also crucial. One study found that a methoxy group at C-4 resulted in a compound that completely inhibited the growth of Rhizoctonia solani. nih.gov In other furanocoumarin derivatives, methoxy groups at C-5 and C-8 were beneficial for activity. nih.gov

The influence of the methoxy group's position on anticancer activity has also been explored. In a series of coumarin-based hydroxamates, a terminal methoxy group on a two-carbon alkyl chain at the C-7 position was found to be most effective for enhancing activity against MCF-7 breast cancer cells. mdpi.com In another study on Mcl-1 inhibitors, a 7-hydroxy substituent had little effect on potency, but selective methylation to give a 7-methoxy-6-hydroxycoumarin was part of the synthesis of more complex derivatives. nih.gov

Table 1: Influence of Methoxy Group Position on Biological Activity

| Compound Series | Methoxy Position | Biological Activity | Finding | Citation |

|---|---|---|---|---|

| 3-Phenylcoumarin Analogs | C-7, C-8 | Phytotoxicity (Italian Ryegrass) | Substitution at C-7 or C-8 was extremely effective for growth inhibition. | jst.go.jp |

| 3-Phenylcoumarin Analogs | C-6 | Phytotoxicity | All 6-substituted derivatives were inactive. | jst.go.jp |

| Thiazolyl-coumarins | Side Phenyl Ring | Antioxidant (DPPH) | Electron-donating groups (hydroxyl, methoxy) on the side benzene (B151609) ring decreased activity. | mdpi.com |

| Coumarin-Hydroxamates | C-7 (on alkyl chain) | Anticancer (MCF-7) | A terminal methoxy group on a C2 chain at C-7 was most effective. | mdpi.com |

| Furanocoumarins | C-5, C-8 | Antifungal | Presence of methoxy groups at C-5 and C-8 was beneficial for activity. | nih.gov |

The methyl group at the C-4 position of the coumarin ring plays a significant role in the pharmacological profile of these compounds, primarily by enhancing metabolic stability. A key advantage of 4-methylcoumarins is their reduced likelihood of being metabolized by liver cytochrome P450 enzymes into the mutagenic 3,4-coumarin epoxide, a toxic metabolite of unsubstituted coumarin. tandfonline.comtandfonline.com This makes the 4-methylcoumarin (B1582148) scaffold an attractive starting point for the development of safer therapeutic agents. tandfonline.comnih.gov

The C-4 position has been extensively used for substitution to develop novel anticancer agents. researchgate.net In SAR studies of cytotoxic 4-methylcoumarin derivatives, compounds with dihydroxy substitutions at the C-7 and C-8 positions were found to be the most potent. tandfonline.comnih.gov The presence of the C-4 methyl group is a common feature in many coumarin derivatives synthesized and tested for anticancer activity against various cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7). tandfonline.comnih.gov

The 3-phenylcoumarin scaffold is a cornerstone for a multitude of biologically active compounds. nih.gov The phenyl ring at the C-3 position is a crucial pharmacophoric element, and its substitution pattern dramatically influences potency and selectivity, particularly for enzyme inhibition.

SAR studies on monoamine oxidase (MAO) inhibitors have shown that substitutions on the C-3 phenyl ring are critical. For MAO-B inhibition, 3-phenylcoumarin derivatives were found to be potent inhibitors. scienceopen.comresearchgate.net The introduction of a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, at the para position of the C-3 phenyl ring significantly enhanced MAO-B inhibitory activity. researchgate.netnih.gov For instance, 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one was identified as a highly potent MAO-B inhibitor. researchgate.netnih.gov

The position of substituents on the phenyl ring also matters. A study on 4-hydroxy-3-phenylcoumarins showed that a chlorine atom at the C-6 position of the coumarin ring improved MAO-B inhibitory activity and selectivity. nih.gov This effect was even more pronounced when the C-3 phenyl ring was substituted with a methoxy group at the meta position. nih.gov

In the context of anticancer agents, substitutions on the C-3 phenyl ring have also been shown to be important. For example, in a series of 7,8-dihydroxy-4-methylcoumarins, the addition of long alkyl chains at the C-3 position generally improved anticancer activity, likely by enhancing lipophilicity and cell penetration. tandfonline.com

For carbonic anhydrase inhibitors, substitutions on a C-3 linked piperazine (B1678402) ring were explored. It was found that phenyl and thiophen-2-yl substitutions bearing electron-withdrawing groups like nitro (NO₂) or bromo (Br) were active against isoforms hCA IX and hCA XII. nih.gov In contrast, hydroxyl substitutions on the coumarin ring itself led to a loss of activity against hCA IX. nih.gov

Table 2: Effect of C-3 Phenyl Ring Substitutions on MAO-B Inhibition

| Base Scaffold | C-3 Phenyl Substitution | Resulting Compound Example | Activity | Citation |

|---|---|---|---|---|

| 6-Methoxycoumarin | 4-(Trifluoromethyl) | 6-Methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one | Potent MAO-B inhibitor (IC₅₀ = 56 nM) | researchgate.net |

| 6-Chlorocoumarin | 3-(Methoxy) | 6-Chloro-3-(3'-methoxyphenyl)coumarin | Highly potent MAO-B inhibitor (IC₅₀ = 1 nM) | nih.gov |

| Coumarin | Phenyl (unsubstituted) | 3-Phenylcoumarin | Foundation for potent inhibitors | scienceopen.comnih.gov |

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with chiral biological targets like enzymes and receptors. In the case of coumarin derivatives, conformational flexibility and the presence of chiral centers can lead to stereoisomers with vastly different biological activities.

Pharmacophore Development and Lead Optimization Principles for Novel Bioactive Compounds

The systematic SAR studies on 6-methoxy-4-methyl-3-phenylcoumarin and its analogues provide essential principles for pharmacophore development and lead optimization. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

From the data analyzed, a general pharmacophore for this class of compounds can be proposed:

The Coumarin Scaffold: This bicyclic system serves as the fundamental rigid core, correctly positioning the key substituents for interaction with the target. It is considered a "privileged scaffold" due to its recurring presence in bioactive molecules. frontiersin.orgresearchgate.net

The C-3 Aromatic/Lipophilic Group: The phenyl group at C-3 is critical for activity against many targets, such as MAO-B. This position is a key site for modification to enhance potency and selectivity. Substitutions with electron-withdrawing groups (e.g., CF₃) or lipophilic chains can significantly modulate activity. tandfonline.comnih.gov

The C-4 Methyl Group: This group often enhances metabolic stability and can be a part of the core structure for further derivatization. tandfonline.comtandfonline.com

Oxygenation Pattern on the Benzene Ring: The position of methoxy or hydroxyl groups (e.g., at C-6, C-7, C-8) is crucial for fine-tuning activity and selectivity. For example, a C-6 methoxy group is a feature of potent MAO-B inhibitors, while 7,8-dihydroxy substitution is beneficial for cytotoxicity. tandfonline.comresearchgate.net

Lead optimization involves iteratively modifying a lead compound to improve its pharmacological profile. For this coumarin series, optimization strategies would include:

Exploring Substituent Space: Systematically altering the substituents on the C-3 phenyl ring (e.g., varying electronic properties, size, and lipophilicity) to map the binding pocket of the target enzyme or receptor.

Modifying the Coumarin Core: Shifting the position of the methoxy group or replacing it with other functional groups (e.g., hydroxyl, halogen) to optimize interactions and physicochemical properties. jst.go.jpmdpi.com

Conformational Constraint: Introducing structural elements that lock the molecule into the bioactive conformation, as highlighted by the importance of the folded cis-amide structure in AR antagonists. nih.gov

By combining these SAR insights, medicinal chemists can rationally design and synthesize new analogues of this compound with enhanced potency, improved selectivity, and better drug-like properties for a variety of therapeutic applications. rsc.orgfrontiersin.org

Emerging Research Frontiers and Non Medicinal Applications

Coumarin-Based Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the coumarin (B35378) core makes it a valuable structural motif for the design of fluorescent probes and chemical sensors. While specific research singling out 6-Methoxy-4-methyl-3-phenylcoumarin for these applications is not widely documented, the closely related compound 6-Methoxy-4-methylcoumarin is noted for its strong fluorescence properties. chemimpex.com This characteristic makes it an excellent candidate for use as a fluorescent probe in various biological and chemical assays. chemimpex.com The fluorescence of these compounds allows for the development of highly sensitive methods for detecting biomolecules and monitoring cellular activities. chemimpex.com The presence and position of substituents like the methoxy (B1213986) group are known to significantly influence the spectral and luminescent properties of the coumarin ring system, suggesting that the unique substitution pattern of this compound could be exploited to develop specialized sensors. nih.govresearchgate.net

Applications in Materials Science and Photophysical Devices

The unique photophysical properties of coumarin derivatives make them attractive for applications in materials science, particularly in the development of photophysical devices.

The arrangement of substituents on the coumarin skeleton is a key determinant of its photophysical behavior, including its absorption and fluorescence spectra. Research on the related compound, 4-methyl-6-methoxy coumarin, demonstrates that the placement of the methoxy group at the 6-position leads to absorption and fluorescence at a lower wavenumber compared to its 7-methoxy isomer. researchgate.net This indicates a modification of the molecule's electronic energy levels due to the substituent's position. researchgate.net

Furthermore, studies on 4-methyl-6-methoxy coumarin have shown that its excited-state dipole moment is greater than its ground-state dipole moment, which points to a significant redistribution of electron density upon photoexcitation. researchgate.net The methoxy group is recognized as having a potent effect on the spectral-luminescent characteristics of coumarins and is integral to the processes of excitation energy migration within the molecule. nih.govresearchgate.net For many substituted coumarins, a key pathway for the dissipation of excitation energy is through intersystem crossing, a transition from an excited singlet state to a triplet state. nih.gov

Table 1: Photophysical Characteristics of Methoxy-Substituted 4-Methylcoumarins

| Compound | Influence of Solvent on Absorption/Fluorescence Wavenumber | Comparison of Excited-State vs. Ground-State Dipole Moment |

| 4-methyl-6-methoxy coumarin | Exhibits a lower wavenumber relative to the 7-methoxy isomer in identical solvents. researchgate.net | The excited-state dipole moment is larger than that of the ground-state. researchgate.net |

| 4-methyl-7-methoxy coumarin | Exhibits a higher wavenumber relative to the 6-methoxy isomer in identical solvents. researchgate.net | The excited-state dipole moment is larger than that of the ground-state. researchgate.net |

The coumarin family of compounds is well-established for its utility as laser dyes. luxottica.com Specific derivatives are valued for their high fluorescence quantum yields and robust photostability, which are critical properties for efficient laser operation. While this compound is not specifically identified as a commercial laser dye in the existing literature, its structural class is the foundation for many such dyes. The precise lasing wavelength and performance efficiency would be dictated by its specific molecular structure.

Agrochemical Applications as Fungicides and Pest Control Agents

Currently, there is a lack of specific research data detailing the use of this compound in agrochemical contexts, such as for fungicides or pest control agents. While the broader 3-phenylcoumarin (B1362560) class has been investigated for various biological activities, its potential application in agriculture remains an area for future exploration.

Role as Chemical Intermediates in Industrial Processes

Derivatives of coumarin are important as chemical intermediates for the synthesis of more complex molecules. The synthesis of 6-methyl-3-phenylcoumarins is achievable through established organic reactions like the Perkin reaction, which uses 5-methylsalicylaldehyde and relevant phenylacetic acids as starting materials. nih.govresearchgate.net This accessibility makes them useful as foundational building blocks in synthetic chemistry. The related 6-Methoxy-4-methylcoumarin is known to serve as a precursor in the development of various pharmaceutical compounds. chemimpex.com By extension, the structure of this compound makes it a viable intermediate for further chemical elaboration in various industrial processes, although specific large-scale applications are not yet documented.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Methoxy-4-methyl-3-phenylcoumarin, and how do reaction conditions influence yield?

- Methodological Answer : The Pechmann condensation is a common method for synthesizing coumarin derivatives. For this compound, starting materials like resorcinol derivatives (e.g., 6-methoxyresorcinol), β-keto esters, and acid catalysts (e.g., H₂SO₄ or Lewis acids) are condensed under controlled temperatures (80–120°C). Solvent choice (e.g., acetic acid or ethanol) and catalyst loading significantly impact yield. For example, excess acid catalyst may lead to side reactions, while insufficient catalyst prolongs reaction time . Spectral data (¹H/¹³C NMR, IR) should confirm structural integrity, focusing on methoxy (-OCH₃) and phenyl group resonances .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. HPLC with a C18 column and UV detection (λ = 254–320 nm) can assess purity. NMR analysis (¹H/¹³C) should resolve key signals: the methoxy proton (~δ 3.8 ppm), methyl group at C4 (~δ 2.3 ppm), and aromatic protons from the phenyl ring (δ 7.2–7.6 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺ = 298.3 g/mol). Cross-validate with FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow SDS guidelines for coumarin derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Absorb with diatomaceous earth; decontaminate surfaces with ethanol .

- Waste Disposal : Collect in sealed containers labeled for halogenated/organic waste, complying with institutional regulations .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular electrostatic potential (MEP), HOMO-LUMO gaps, and Fukui indices to identify reactive sites. Compare with experimental UV-Vis spectra (λmax ~300–350 nm) to validate electronic transitions. Molecular docking studies can further explore potential binding interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

- Structural Variants : Subtle differences in substituent positions (e.g., 6-methoxy vs. 7-methoxy) alter steric/electronic profiles .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Dose-Response Curves : Use IC₅₀/EC₅₀ values from triplicate experiments to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

- Methodological Answer : Systematically modify substituents:

- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 3-position to enhance electrophilicity.

- Methoxy Group : Replace with bulkier alkoxy groups (e.g., ethoxy, isobutoxy) to study steric effects on target binding .

- Methyl Group (C4) : Test halogenated analogs (e.g., -CF₃) for improved metabolic stability.

Validate changes via in vitro assays (e.g., enzyme inhibition) and correlate with computational ADMET predictions .

Q. What experimental controls are essential when evaluating photophysical properties of this compound?

- Methodological Answer : For fluorescence/UV studies:

- Solvent Polarity : Test in solvents like ethanol (polar) and toluene (nonpolar) to assess solvent-dependent emission shifts.

- Oxygen Exclusion : Use degassed solutions to prevent quenching artifacts.

- Reference Standards : Compare with known coumarins (e.g., 7-methoxy-4-methylcoumarin) to benchmark quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.